Superior Broad-Spectrum Antibacterial Activity of 2,3,6-Trisubstituted Quinoxaline Scaffolds Over Streptomycin
A 2,3,6-trisubstituted quinoxaline derivative (compound 14c) exhibited broad-spectrum antibacterial activity that was significantly more potent than the reference drug streptomycin. The minimum inhibitory concentration (MIC) range for the quinoxaline derivative was 0.01–0.24 µg/mL, which is a substantial improvement over streptomycin's MIC range of 0.03–0.97 µg/mL against the same panel of bacterial strains . This represents a 3-fold to over 100-fold increase in potency depending on the specific strain.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.01–0.24 µg/mL |
| Comparator Or Baseline | Streptomycin: MIC = 0.03–0.97 µg/mL |
| Quantified Difference | The quinoxaline derivative shows a 3x to >100x lower MIC (higher potency) than streptomycin, with an absolute difference of up to 0.96 µg/mL. |
| Conditions | In vitro antimicrobial susceptibility testing against a panel of bacterial strains. |
Why This Matters
For researchers developing novel antimicrobials, this data identifies the 2,3,6-trisubstituted quinoxaline core as a privileged scaffold with the potential to overcome resistance to established drugs like streptomycin.
